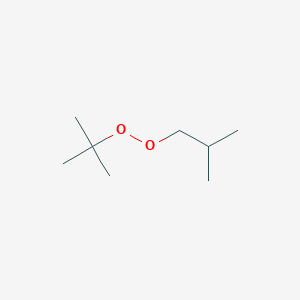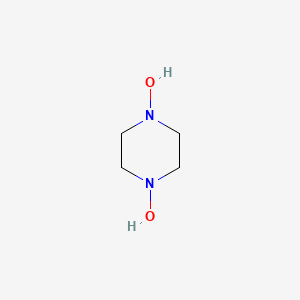
Piperazine-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine-1,4-diol is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is notable for its extended hydrogen-bond donor geometry, making it a valuable building block in the self-assembly of supramolecular hydrogen-bonded crystalline networks .
準備方法
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diol can be synthesized through the reaction of piperazine with dibenzoyl peroxide in the presence of a base such as cesium carbonate. The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere . The mixture is stirred for a specific duration to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves scalable organic reactions that can be adapted for larger-scale production. The use of commercially available reagents and straightforward reaction conditions makes it feasible for industrial applications .
化学反応の分析
Types of Reactions: Piperazine-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: this compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
Piperazine-1,4-diol has a wide range of applications in scientific research:
作用機序
Piperazine-1,4-diol exerts its effects through its ability to form hydrogen bonds and interact with various molecular targets. The compound’s extended hydrogen-bond donor geometry allows it to participate in the formation of supramolecular networks, influencing the structural and functional properties of the resulting assemblies . Additionally, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites .
類似化合物との比較
Piperazine: The parent compound, widely used in various chemical and pharmaceutical applications.
Piperidine: A six-membered ring with a single nitrogen atom, commonly used in organic synthesis and drug development.
Uniqueness: Piperazine-1,4-diol is unique due to its extended hydrogen-bond donor geometry, which allows it to form distinct supramolecular networks compared to other similar compounds. This property makes it particularly valuable in the design and synthesis of new materials and molecular assemblies .
特性
CAS番号 |
59453-83-7 |
|---|---|
分子式 |
C4H10N2O2 |
分子量 |
118.13 g/mol |
IUPAC名 |
1,4-dihydroxypiperazine |
InChI |
InChI=1S/C4H10N2O2/c7-5-1-2-6(8)4-3-5/h7-8H,1-4H2 |
InChIキー |
VSVJHORNUCWLJB-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B14613647.png)
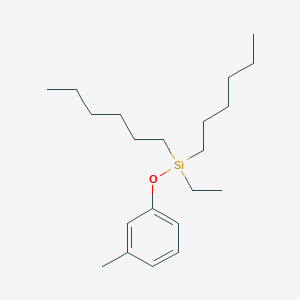
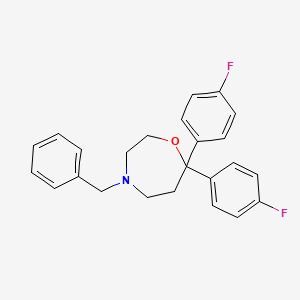
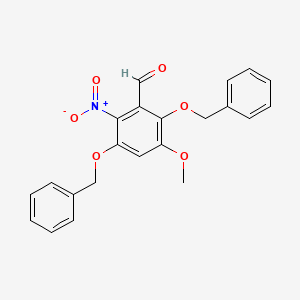

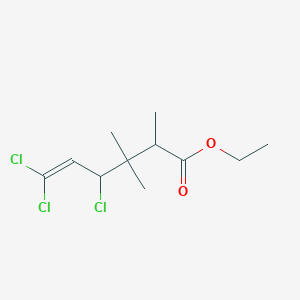
![1-[2-(2-Chlorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14613697.png)
![Tricyclo[5.2.1.0(2.6)]deca-3,8-diene, 4,7-dimethyl](/img/structure/B14613713.png)
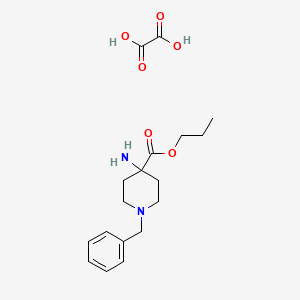
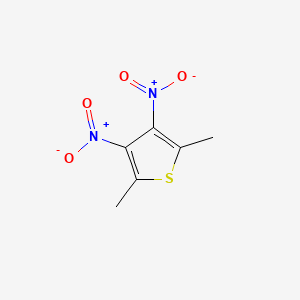
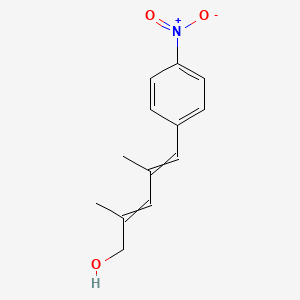
![6H-Indeno[5,4-b]thiophene-2-carboxylic acid, 7,8-dihydro-](/img/structure/B14613729.png)
